molecular formula C20H15ClN6 B12219575 7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12219575
M. Wt: 374.8 g/mol
InChI Key: JXEWVDZPCMDJBB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with 2-chlorophenyl and 4-ethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The chlorophenyl and ethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has found applications in various fields of scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the ethyl group on the phenyl ring.

    7-(2-chlorophenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of the 4-ethylphenyl group in 7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of nitrogenous heterocycles and aromatic rings. Its molecular formula is C27H23ClN4OC_{27}H_{23}ClN_4O with a molecular weight of approximately 454.96 g/mol. The presence of the chlorine atom and ethyl phenyl groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell signaling pathways . This inhibition can lead to reduced inflammation and modulation of immune responses.
  • Antitumor Activity : Preliminary studies suggest that compounds in the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific pathways affected include those involved in cell cycle regulation and apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available literature:

Biological Activity Effect Reference
Inhibition of p38 MAPKAnti-inflammatory effects
Antitumor activityInduces apoptosis
Selective A2A receptor antagonistModulates immune response

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor sizes compared to control groups. Histological analysis indicated that treated tumors displayed increased levels of apoptosis markers.
  • Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Further investigations into its metabolism are ongoing to understand its bioavailability and potential side effects.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-4-(4-ethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-2-13-7-9-14(10-8-13)18-24-20-15-11-23-27(17-6-4-3-5-16(17)21)19(15)22-12-26(20)25-18/h3-12H,2H2,1H3

InChI Key

JXEWVDZPCMDJBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

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